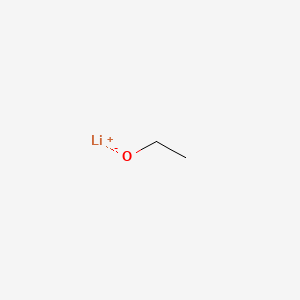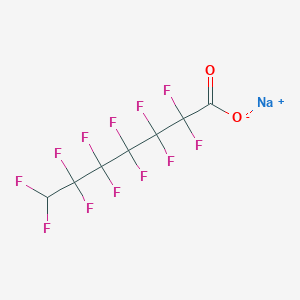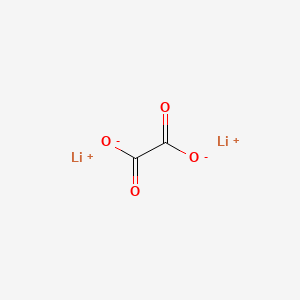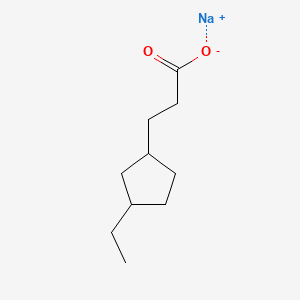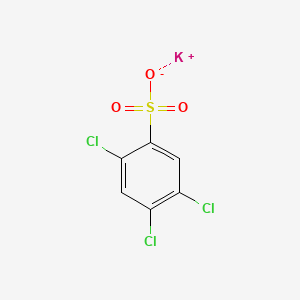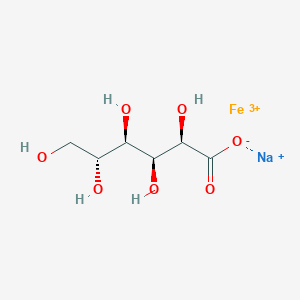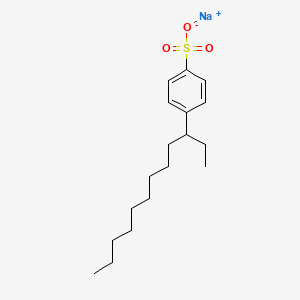
2-(Chloromethyl)-6-fluoropyridine
Vue d'ensemble
Description
- 2-(Chloromethyl)-6-fluoropyridine is a chemical compound with the formula C₆H₆ClFN.
- It contains both a chloromethyl group and a fluorine atom attached to a pyridine ring.
- The compound’s structure suggests potential reactivity and biological activity.
Synthesis Analysis
- The synthesis of 2-(Chloromethyl)-6-fluoropyridine can be achieved through various methods.
- One approach involves the reaction of chloropyridines with chloromethyl lithium, yielding the desired product.
- Another route is the condensation reaction of fluoropyridines with chloroacetone, followed by hydrolysis to obtain the target compound.
Molecular Structure Analysis
- The molecular structure of 2-(Chloromethyl)-6-fluoropyridine consists of a six-membered pyridine ring with a chloromethyl and a fluorine substituent.
- The arrangement of atoms and bond angles determine its reactivity and properties.
Chemical Reactions Analysis
- 2-(Chloromethyl)-6-fluoropyridine can participate in various chemical reactions.
- Its reactivity depends on the functional groups present, allowing for site-selective modifications.
- Further studies are needed to explore its potential applications.
Applications De Recherche Scientifique
Specific Scientific Field
This compound is used in the field of Chemistry .
Application Summary
2-(Chloromethyl)pyridine hydrochloride is used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix5arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Methods of Application
The compound is used as a reagent in a base-catalyzed alkylation process . The exact experimental procedures and technical details are not provided in the source.
Results or Outcomes
The outcomes of these applications are the production of alkylated p-tert-butylcalix[6]arene and p-tert-butylcalix5arene, and a Zn2±sensitive magnetic resonance imaging contrast agent .
2-chloromethyl-4(3H)-quinazolinones
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry .
Application Summary
2-chloromethyl-4(3H)-quinazolinones are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
Methods of Application
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .
Results or Outcomes
The outcomes of these applications are the production of novel anticancer agents with 4-anilinoquinazoline scaffolds .
Epichlorohydrin
Specific Scientific Field
This compound is used in the field of Industrial Chemistry .
Application Summary
Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol , plastics , epoxy glues and resins , epoxy diluents and elastomers .
Methods of Application
Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
Results or Outcomes
The outcomes of these applications are the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
Chloromethylation of Aromatic Compounds Catalyzed by Zinc Iodide
Specific Scientific Field
This process is used in the field of Organic Chemistry .
Application Summary
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
Methods of Application
A simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Results or Outcomes
The outcomes of these applications are the production of chloromethyl substituted aromatic compounds .
Epichlorohydrin
Specific Scientific Field
This compound is used in the field of Industrial Chemistry .
Application Summary
Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol , plastics , epoxy glues and resins , epoxy diluents and elastomers .
Methods of Application
Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
Results or Outcomes
The outcomes of these applications are the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
Chloromethylation of Aromatic Compounds Catalyzed by Zinc Iodide
Specific Scientific Field
This process is used in the field of Organic Chemistry .
Application Summary
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
Methods of Application
A simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Results or Outcomes
The outcomes of these applications are the production of chloromethyl substituted aromatic compounds .
Safety And Hazards
- The compound may pose hazards such as skin and eye irritation.
- Proper protective equipment and ventilation are essential during handling.
Orientations Futures
- Investigate its biological activity and potential therapeutic applications.
- Explore modifications to enhance its properties or develop analogs.
Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟
Propriétés
IUPAC Name |
2-(chloromethyl)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWZGOQNBFJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626047 | |
| Record name | 2-(Chloromethyl)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-fluoropyridine | |
CAS RN |
315180-16-6 | |
| Record name | 2-(Chloromethyl)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





